Trichloroacetic acid-1-13C
Overview
Description
Synthesis Analysis
Trichloroacetic acid has been used as an efficient catalyst in the synthesis of various organic compounds. For instance, it catalyzes the synthesis of 3,4-dihydropyrimidin-2-(1H)-ones and their corresponding 2(1H)-thiones through a one-pot, three-component reaction under solvent-free conditions, showcasing its versatility and efficiency as a catalyst in organic synthesis (Karimi-Jaberi & Moaddeli, 2012). Similarly, its catalytic properties have been utilized in the synthesis of coumarins and 2,3-dihydroquinazolin-4(1H)-ones, highlighting its broad applicability in facilitating various chemical reactions (Karimi-Jaberi & Zarei, 2013).
Molecular Structure Analysis
The molecular structure of trichloroacetic acid has been characterized through neutron diffraction studies, revealing detailed insights into its hydrogen-bonded dimer formation and molecular dimensions. The structure is monoclinic, with specific bond lengths and angles that contribute to its chemical behavior and reactivity (Jönsson & Hamilton, 1972).
Chemical Reactions and Properties
Trichloroacetic acid participates in a variety of chemical reactions, acting as both a reactant and a catalyst. Its reactivity with different compounds, such as in the synthesis of highly functionalized piperidines, illustrates its chemical versatility and importance in synthetic chemistry (Hazeri & Fereidooni, 2015).
Physical Properties Analysis
The physical properties of trichloroacetic acid, such as its stability under various concentrations and storage conditions, have been thoroughly investigated. Studies indicate that its potency remains stable for extended periods when stored in amber glass bottles under refrigeration, which is critical for its effective use in various applications (Spinowitz & Rumsfield, 1989).
Chemical Properties Analysis
The chemical properties of trichloroacetic acid, including its binding with proteins and its behavior under different chemical environments, have been examined to understand its interactions and effects at the molecular level. For example, the binding of trichloroacetic acid by proteins has implications for its use in biological contexts, highlighting its role in protein coagulation and separation processes (Grimbleby & Ntailianas, 1961).
Scientific Research Applications
Environmental and Plant Physiology Studies : Trichloroacetic acid (TCA) has been found in various environmental compartments, such as air, rain, and plants. In a study by Hafner, Jung, and Schüürmann (2002), it was shown that [13C]TCA is taken up by the roots of two-year-old seedlings of Pinus sylvestris L. and transported into the needles, influencing nitrogen metabolism. This implies that TCA can affect stress- and detoxification metabolism in plants (Hafner, Jung, & Schüürmann, 2002).
Biochemical Applications : TCA is widely used as a protein coagulant in the preparation of protein-free sera. Grimbleby and Ntailianas (1961) studied the amounts of TCA bound by milk proteins, highlighting its role in biochemical research and its mode of action in protein separation (Grimbleby & Ntailianas, 1961).
Protein Precipitation in Laboratory Procedures : Trichloroacetic acid precipitation is a common method used to concentrate protein samples or remove contaminants, such as salts and detergents, prior to applications like SDS-PAGE or 2D-gels, as described by Koontz (2014) (Koontz, 2014).
Stability Studies and Storage Conditions : The stability of TCA at various concentrations and storage conditions was explored by Spinowitz and Rumsfield (1989), suggesting that TCA potency remains stable for 23 weeks, especially when stored in glass amber bottles under refrigeration (Spinowitz & Rumsfield, 1989).
Chemical Synthesis : Karimi-Jaberi and Zarei (2013) used TCA as an efficient catalyst for the synthesis of coumarins and 2,3-dihydroquinazolin-4(1H)-ones, highlighting its role in organic synthesis (Karimi-Jaberi & Zarei, 2013).
Medical and Dermatological Applications : TCA is used in dermatology for chemical peels and the treatment of various skin conditions. For instance, a study by Sosin, Sosin, and Rodríguez (2015) discussed the treatment of a deep second-degree chemical burn caused by accidental exposure to TCA in a gynecology office (Sosin, Sosin, & Rodríguez, 2015).
Mechanism of Action
Target of Action
Trichloroacetic acid-1-13C, an analogue of acetic acid, is a strong acid where the three hydrogen atoms of the methyl group have all been replaced by chlorine atoms . It primarily targets macromolecules including proteins, DNA, and RNA . It is used as a precipitant in clinical chemistry and biochemistry .
Mode of Action
It is known that it interacts with its targets (proteins, dna, and rna) and causes precipitation . This interaction and the resulting changes are crucial for its use in biochemistry and clinical chemistry.
Result of Action
The primary result of this compound’s action is the precipitation of macromolecules such as proteins, DNA, and RNA . This property is utilized in various biochemical and clinical chemistry applications.
Safety and Hazards
Trichloroacetic acid-1-13C is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is also suspected of causing cancer . It is recommended to use personal protective equipment as required, do not breathe dust, and use only in well-ventilated areas .
Relevant Papers
There are numerous papers available that provide more detailed information about this compound . These papers cover a wide range of topics, including its chemical properties, uses, and potential health effects. For a more comprehensive understanding, it is recommended to review these papers.
properties
IUPAC Name |
2,2,2-trichloroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl3O2/c3-2(4,5)1(6)7/h(H,6,7)/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJBWRMUSHSURL-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(Cl)(Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=O)(C(Cl)(Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565653 | |
Record name | Trichloro(1-~13~C)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90565653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
173470-69-4 | |
Record name | Trichloro(1-~13~C)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90565653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 173470-69-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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